molecular formula C4H4F3NO B1582578 1,1,1-TRIFLUOROACETONE CYANOHYDRIN CAS No. 335-08-0

1,1,1-TRIFLUOROACETONE CYANOHYDRIN

Cat. No. B1582578
Key on ui cas rn: 335-08-0
M. Wt: 139.08 g/mol
InChI Key: XDCMNDCKYSQKAX-UHFFFAOYSA-N
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Patent
US06110729

Procedure details

Scheme 2 shows the preparation of (S)-(-)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide wherein the (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid intermediate is prepared by selective crystallization with a resolving agent rather than by an enzymatic process. As shown in Scheme 2, 1,1,1-trifluoroacetone (1) is reacted with a cyanide such as sodium cyanide in the presence of an acid such as hydrochloric acid to form racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile (2). The racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile (2) is then hydrolyzed with, for example, hydrochloric acid or sulfuric acid to provide racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid (3). Racemic (3) is then selectively crystallized with a resolving agent such as (1R,2S)-norephedrine (4) to form a salt (5) which may be recrystallized to diastereomeric purity. The purified salt (6) contains (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid (7). (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (7) after liberation from the salt is reacted with 4-aminobenzophenone (8) and SOCl2 using an organic base such as triethylamine or Hunig's base to form (S)-(-)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (9), which can then be purified by recrystallization.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step One
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reactant
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Type
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Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=CC([NH:15][C:16](=O)[C@@:17]([OH:23])([CH3:22])[C:18]([F:21])([F:20])[F:19])=CC=1)(=O)C1C=CC=CC=1.FC(F)(F)[C@](O)(C)C(O)=O.FC(F)(F)C(C)=O.[C-]#N.[C-]#N.[Na+].Cl>>[F:19][C:18]([F:21])([F:20])[C:17]([OH:23])([CH3:22])[C:16]#[N:15] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)NC([C@](C(F)(F)F)(C)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC([C@@](C(=O)O)(C)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared by selective crystallization with a resolving agent rather than by an enzymatic process

Outcomes

Product
Name
Type
product
Smiles
FC(C(C#N)(C)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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